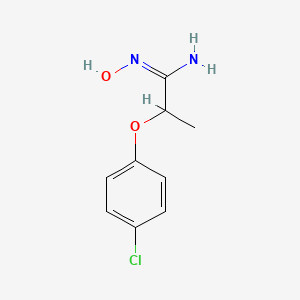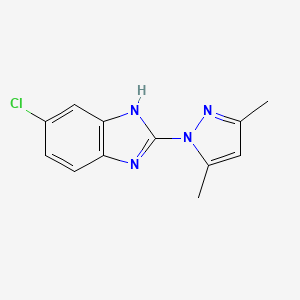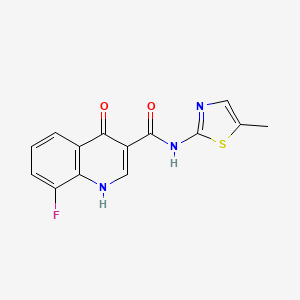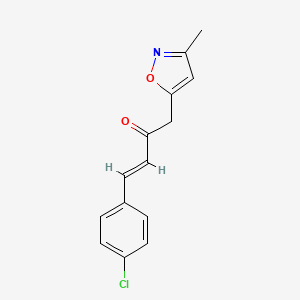
2-(4-chlorophenoxy)-N'-hydroxypropanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N’-hydroxypropanimidamide is an organic compound characterized by the presence of a chlorophenoxy group attached to a hydroxypropanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N’-hydroxypropanimidamide typically involves the reaction of 4-chlorophenol with an appropriate amide precursor under controlled conditions. One common method includes the use of ethyl acetate as a solvent and sodium thiosulfate for quenching the reaction . The reaction mixture is then extracted, dried, and the solvent is evaporated to obtain the target product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N’-hydroxypropanimidamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N’-hydroxypropanimidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N’-hydroxypropanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenoxyacetic acid: A synthetic pesticide with similar structural features.
2-(4-chlorophenoxy)acetic acid: Another related compound used as a plant growth regulator.
Uniqueness
2-(4-chlorophenoxy)-N’-hydroxypropanimidamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C9H11ClN2O2 |
|---|---|
Molecular Weight |
214.65 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N'-hydroxypropanimidamide |
InChI |
InChI=1S/C9H11ClN2O2/c1-6(9(11)12-13)14-8-4-2-7(10)3-5-8/h2-6,13H,1H3,(H2,11,12) |
InChI Key |
BXXLUKBAGKCLDB-UHFFFAOYSA-N |
Isomeric SMILES |
CC(/C(=N\O)/N)OC1=CC=C(C=C1)Cl |
Canonical SMILES |
CC(C(=NO)N)OC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-{[2-(4-hydroxy-3,5-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13369814.png)
![2,6-Dimethoxy-4-[3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate](/img/structure/B13369817.png)
![7-(2-phenylethyl)-2-{[2-(1-piperidinyl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13369827.png)
![Methyl 1-[(4-chlorophenyl)acetyl]-3-piperidinecarboxylate](/img/structure/B13369839.png)
![isopropyl 4-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B13369848.png)

![3-[(4-bromobenzylidene)amino]-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B13369862.png)




![4-{[(2-Chloro-4,6-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B13369876.png)
![6-(2-Ethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369880.png)
![1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine](/img/structure/B13369883.png)
